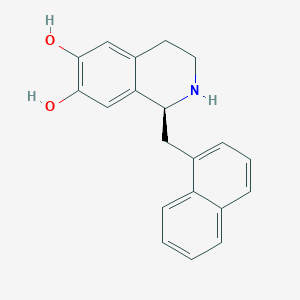

(S)-1-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol

描述

CKD-712,也称为(S)-1-(α-萘甲基)-6,7-二羟基-1,2,3,4-四氢异喹啉,是由Chong Kun Dang制药公司开发的一种小分子药物。它主要以其在治疗败血症和其他炎症性疾病方面的潜在治疗应用而闻名。 CKD-712作为血红素加氧酶1的调节剂、核因子κB的抑制剂和信号转导和转录激活因子1的调节剂发挥作用 .

准备方法

合成路线和反应条件

CKD-712的合成涉及多个步骤,从四氢异喹啉核的制备开始。关键步骤包括:

四氢异喹啉核的形成: 这通常通过Pictet-Spengler反应来实现,其中芳香醛与胺反应形成四氢异喹啉结构。

羟基的引入: 在位置6和7的羟基通过选择性羟基化反应引入。

萘甲基的连接: α-萘甲基通过Friedel-Crafts烷基化反应连接。

工业生产方法

CKD-712的工业生产涉及放大上述合成路线。该工艺针对高产率和纯度进行了优化,严格控制温度、压力和pH等反应条件。 最终产品通过重结晶和色谱等技术进行纯化,以确保其符合医药标准 .

化学反应分析

反应类型

CKD-712会经历各种化学反应,包括:

氧化: 羟基可以被氧化形成醌。

还原: 该化合物可以进行还原反应形成二氢衍生物。

取代: 芳香环可以参与亲电和亲核取代反应。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用硼氢化钠和氢化锂铝等还原剂。

取代: 在受控条件下使用卤素、硝化剂和磺化剂等试剂。

主要产物

氧化: 醌和其他氧化衍生物。

还原: 二氢衍生物。

科学研究应用

Antidepressant Development

One of the primary applications of (S)-1-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol lies in its role as a precursor in the synthesis of antidepressant compounds. Recent studies have highlighted its utility in the development of selective serotonin reuptake inhibitors (SSRIs) and other antidepressant analogs. For instance, it has been involved in the synthesis of nor-sertraline, an SSRI analog that exhibits enhanced efficacy and selectivity .

Antithrombotic Agents

Research indicates that derivatives of this compound can serve as antithrombotic agents. These compounds have been shown to inhibit thrombus formation effectively, making them candidates for treating cardiovascular diseases .

Chiral Catalysts

The compound has been explored as a chiral catalyst in asymmetric synthesis. Its unique structural features allow it to facilitate reactions that produce enantiomerically enriched products. For example, it has been utilized in metal-catalyzed reactions to synthesize various chiral molecules with high stereoselectivity .

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. It can be transformed into various derivatives that are essential for constructing complex molecular architectures used in drug discovery and development .

Neuroprotective Effects

Studies have indicated that compounds derived from this compound exhibit neuroprotective properties. These compounds have shown promise in preclinical models for neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Antimicrobial Properties

Emerging research suggests that derivatives of this compound possess antimicrobial activity against various pathogens. This potential opens avenues for developing new antimicrobial agents that could address antibiotic resistance issues prevalent today .

Case Studies and Research Findings

作用机制

CKD-712通过多个分子靶点和途径发挥作用:

血红素加氧酶1调节: CKD-712调节血红素加氧酶1,它在血红素降解为胆绿素、一氧化碳和游离铁中起着至关重要的作用。该途径具有抗炎和细胞保护作用。

核因子κB抑制: CKD-712抑制核因子κB,一种参与各种炎症细胞因子和粘附分子表达的转录因子。这种抑制减少炎症和细胞增殖。

信号转导和转录激活因子1调节: CKD-712调节信号转导和转录激活因子1,它参与免疫反应和细胞凋亡的调节

相似化合物的比较

生物活性

(S)-1-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol is a chiral compound belonging to the tetrahydroisoquinoline family. This class of compounds has garnered significant attention due to their diverse biological activities, including neuroprotective effects and potential applications in treating various diseases. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure is characterized by a tetrahydroisoquinoline core with a naphthylmethyl substituent and two hydroxyl groups at the 6 and 7 positions. The stereochemistry at the nitrogen atom contributes to its biological activity.

Neuroprotective Effects

Research has indicated that tetrahydroisoquinolines exhibit neuroprotective properties. For instance, studies have shown that related compounds can inhibit neuronal apoptosis and oxidative stress in models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. The specific mechanisms often involve modulation of neurotransmitter systems and antioxidant pathways.

Antimicrobial Activity

Tetrahydroisoquinoline derivatives have also demonstrated antimicrobial properties. In particular, studies have reported that certain analogs are effective against various bacterial strains. For example, one study highlighted the antibacterial activity of a related tetrahydroisoquinoline compound against Staphylococcus epidermidis and Klebsiella pneumoniae at concentrations as low as 25 µg/ml .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Tetrahydroisoquinolines have been investigated for their ability to induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and induction of cell cycle arrest. Further research is needed to elucidate the specific effects of this compound on cancer cell lines.

The biological activities of this compound can be attributed to several mechanisms:

- Receptor Modulation : Compounds in this class often interact with neurotransmitter receptors (e.g., dopamine and serotonin receptors), which may mediate their neuroprotective effects.

- Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant properties that could protect cells from oxidative damage.

- Cell Signaling Pathways : These compounds may influence key signaling pathways involved in cell survival and apoptosis.

Case Studies

Several studies have investigated the biological activities of tetrahydroisoquinoline derivatives:

- Neuroprotection in Animal Models : A study demonstrated that a tetrahydroisoquinoline derivative improved cognitive function in mice subjected to neurotoxic insults by reducing markers of oxidative stress .

- Antimicrobial Efficacy : Another study evaluated a series of tetrahydroisoquinoline derivatives for their antibacterial activity against clinical isolates. The results showed significant inhibition against multiple strains, highlighting their potential as new antimicrobial agents .

- Cancer Cell Line Studies : Research on related compounds indicated that they could inhibit proliferation in various cancer cell lines through apoptosis induction and modulation of cell cycle regulators .

常见问题

Basic Research Questions

Q. What are the key synthetic pathways for (S)-1-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer: The synthesis typically involves multi-step protocols, including:

- Nucleophilic substitution : Alkylation of tetrahydroisoquinoline precursors with naphthalen-1-ylmethyl halides under inert atmospheres (e.g., N₂) to preserve stereochemical integrity .

- Oxidative demethylation : Controlled use of reagents like BBr₃ or HI in acetic acid to selectively deprotect methoxy groups to diols, ensuring regioselectivity at positions 6 and 7 .

- Chiral resolution : Employing resolving agents such as (−)-2,3:4,6-di-O-isopropylidene-2-keto-L-gulonic acid hydrate to isolate the (S)-enantiomer .

- Critical Parameters : Temperature (<0°C for demethylation) and solvent polarity (e.g., THF vs. DCM) significantly affect stereochemical outcomes and yield .

Q. How is the stereochemical integrity of the (S)-configuration verified in this compound?

- Methodological Answer:

- X-ray crystallography : Resolves absolute configuration by analyzing bond angles (e.g., C1–C11–O1–H1 dihedral angles ≈ −176.55°) and spatial arrangement .

- Circular Dichroism (CD) : Correlates Cotton effects with known (S)-enantiomer spectra .

- Chiral HPLC : Uses columns like Chiralpak AD-H with hexane/isopropanol mobile phases to confirm enantiopurity (>98% ee) .

Q. What analytical techniques are essential for characterizing purity and structural conformation?

- Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.4 ppm for naphthalene) and diol functionality .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 336.1598) and detects impurities (e.g., des-methyl byproducts) .

- Thermogravimetric analysis (TGA) : Assesses thermal stability, critical for storage conditions .

Advanced Research Questions

Q. What strategies are employed to resolve conflicting data in impurity profiling during synthesis?

- Methodological Answer:

- HPLC-DAD/MS hyphenation : Combines retention time matching with UV/Vis spectra (λmax ~280 nm for naphthalene) and fragmentation patterns to distinguish isomers (e.g., 3,4-diol vs. 6,7-diol derivatives) .

- Isotopic labeling : Uses ¹³C-labeled precursors to trace unexpected byproducts (e.g., naphthalen-1-ol from demethylation side reactions) .

- Quantum mechanical calculations : Predicts NMR chemical shifts (e.g., DFT/B3LYP/6-31G*) to validate experimental vs. theoretical discrepancies .

Q. How do structural modifications at the naphthalen-1-ylmethyl group affect biological activity compared to other derivatives?

- Methodological Answer:

- Comparative SAR studies : Replace naphthalene with phenyl or thiophene groups to evaluate receptor binding (e.g., dopamine D2 vs. adrenergic α2 selectivity) .

- Table 1 : Key structural analogs and activity trends:

| Derivative | Bioactivity (IC₅₀) | Receptor Target |

|---|---|---|

| (S)-1-(3,4,5-Trimethoxyphenyl) | 12 nM | Serotonin 5-HT₂ |

| 1-Amino-2-naphthol | >1 μM | Non-selective |

- Molecular docking : Simulates interactions with homology models (e.g., 5-HT₂A receptor) to rationalize potency differences .

Q. What experimental designs mitigate challenges in scaling up enantioselective synthesis?

- Methodological Answer:

- Flow chemistry : Continuous reactors improve mixing and heat transfer during alkylation steps, reducing racemization .

- Design of Experiments (DoE) : Optimizes parameters (e.g., stoichiometry of NaOCl in hypohalite reactions) via response surface modeling .

- In situ monitoring : Raman spectroscopy tracks reaction progress and chiral intermediates in real time .

Q. How are contradictions in biological assay data reconciled, such as varying IC₅₀ values across studies?

- Methodological Answer:

- Assay standardization : Normalizes results using reference agonists (e.g., dopamine for D2 receptor assays) to minimize inter-lab variability .

- Meta-analysis : Aggregates data from orthogonal assays (e.g., cAMP inhibition vs. radioligand binding) to resolve outliers .

- Proteomic profiling : Identifies off-target interactions (e.g., kinase inhibition) that may skew potency measurements .

Q. Data Contradiction Analysis

Q. Why do crystallographic data (e.g., bond angles) occasionally conflict with computational models?

- Methodological Answer:

- Crystal packing effects : Intermolecular forces (e.g., H-bonds between O1–H1 and adjacent molecules) distort bond angles vs. gas-phase DFT calculations .

- Dynamic vs. static models : MD simulations account for conformational flexibility, reconciling discrepancies in dihedral angles (e.g., −177.20° experimental vs. −179.5° theoretical) .

属性

CAS 编号 |

626252-75-3 |

|---|---|

分子式 |

C20H19NO2 |

分子量 |

305.4 g/mol |

IUPAC 名称 |

(1S)-1-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol |

InChI |

InChI=1S/C20H19NO2/c22-19-11-15-8-9-21-18(17(15)12-20(19)23)10-14-6-3-5-13-4-1-2-7-16(13)14/h1-7,11-12,18,21-23H,8-10H2/t18-/m0/s1 |

InChI 键 |

YGCQFKVNIBDJFW-SFHVURJKSA-N |

SMILES |

C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=CC4=CC=CC=C43 |

手性 SMILES |

C1CN[C@H](C2=CC(=C(C=C21)O)O)CC3=CC=CC4=CC=CC=C43 |

规范 SMILES |

C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=CC4=CC=CC=C43 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

1-alpha-naphthylmethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline CKD 712 CKD-712 CKD712 YS 49 YS-49 YS49 compound |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。